molecular formula C7H9NO6 B120938 Dcg-IV CAS No. 147782-19-2

Dcg-IV

Cat. No. B120938
M. Wt: 203.15 g/mol
InChI Key: MATPZHBYOVDBLI-IDPZHQIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dcg-IV is a research drug that acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3). It has potent neuroprotective and anticonvulsant effects in animal studies, as well as showing anti-Parkinsonian effects, but also impairs the formation of memories .


Synthesis Analysis

The synthesis of Dcg-IV involves complex chemical reactions. The product is highly potent and acts as an agonist for group II mGlu receptors . The chemical name for Dcg-IV is (2S,2’R,3’R)-2-(2’,3’-Dicarboxycyclopropyl)glycine .


Molecular Structure Analysis

The molecular formula of Dcg-IV is C7H9NO6. It has a molar mass of 203.150 g/mol . The structure of Dcg-IV includes a core G protein-activating seven-transmembrane domain ™, common to all GPCRs, linked via a rigid cysteine-rich domain (CRD) to the Venus Flytrap domain (VFTD), a large bi-lobed extracellular domain where glutamate binds .


Physical And Chemical Properties Analysis

Dcg-IV has several physical and chemical properties. It has a molecular weight of 203.04, and it has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds. Its topological polar surface area is 137.92 .

Scientific Research Applications

1. Neurophysiological Studies

DCG-IV, a potent agonist of group II metabotropic glutamate receptors (mGluRs), plays a significant role in neurophysiological research. Otani et al. (2002) demonstrated that DCG-IV induces postsynaptic Ca2+-dependent long-term depression in rat prefrontal cortex synapses, elucidating the mechanism of synaptic plasticity. This finding contributes to our understanding of memory and learning processes in the brain (Otani, Daniel, Takita, & Crépel, 2002).

2. Neuroprotective Studies

Research by Bruno et al. (1994) highlighted the neuroprotective effects of DCG-IV against excitotoxic neuronal death. They discovered that DCG-IV protected cultured cortical neurons from excitotoxicity induced by NMDA or kainate, suggesting a potential therapeutic application for neurodegenerative diseases (Bruno, Copani, Battaglia, Raffaele, Shinozaki, & Nicoletti, 1994).

3. Electrophysiological Action Analysis

Wilsch et al. (1994) investigated the action of DCG-IV on NMDA receptors using electrophysiological techniques. Their findings indicated that DCG-IV exhibits cross-desensitization with NMDA, revealing insights into the complex interactions between different types of glutamate receptors in the brain (Wilsch, Pidoplichko, Opitz, Shinozaki, & Reymann, 1994).

4. Neuropharmacological Implications

The work of Venero et al. (2002) demonstrated the neurotoxic effects of DCG-IV in the rat striatum, providing a cautionary perspective on its use in neuropharmacological research. Their study revealed that DCG-IV induces apoptosis and loss of GAD mRNA, emphasizing the importance of careful consideration of the dosage and potential adverse effects in neurological studies (Venero, Santiago, Tomás-Camardiel, Matarredona, Cano, & Machado, 2002).

5. Cardiographic Applications

In a different context, Vas et al. (1976) described the use of the displacement cardiograph (DCG) as a non-contacting electromagnetic instrument for recording heart movement. Although not directly related to DCG-IV as a glutamate receptor agonist, this study highlights the diverse applications of DCG technology in medical research (Vas, Joyner, Pittman, & Gay, 1976).

Safety And Hazards

Safety measures for handling Dcg-IV include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used. A suitable respirator should also be used .

properties

IUPAC Name

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATPZHBYOVDBLI-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcg-IV

CAS RN

147782-19-2
Record name (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147782-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcg-IV
Reactant of Route 2
Dcg-IV
Reactant of Route 3
Dcg-IV
Reactant of Route 4
Dcg-IV
Reactant of Route 5
Dcg-IV
Reactant of Route 6
Dcg-IV

Citations

For This Compound
2,600
Citations
J Cartmell, G Adam, S Chaboz… - British journal of …, 1998 - Wiley Online Library
… of DCG IV for group II mGlu receptors has enabled us to develop a [ 3 H]-DCG IV binding … In addition, we have compared the activities of various compounds able to inhibit [ 3 H]-DCG IV …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
M Miyamoto, M Ishida, H Shinozaki - Neuroscience, 1997 - Elsevier
… effects of DCG-IV against excitotoxic actions of kainic acid. To investigate these actions of DCG-IV, we used continuous intraventricular perfusion of low concentrations of DCG-IV. A 21-…
Number of citations: 88 www.sciencedirect.com
I Brabet, ML Parmentier, C De Colle, J Bockaert… - …, 1998 - Elsevier
… DCG-IV. Values are expressed as percentage of the effect of 3 μM glutamate and are mean±SEM of triplicate determinations (DCG-IV) … presence (+DCG-IV) of 1 mM DCG-IV. Values are …
Number of citations: 167 www.sciencedirect.com
J Kilbride, LQ Huang, MJ Rowan, R Anwyl - European journal of …, 1998 - Elsevier
… , the EC 50 for LY354740 and DCG-IV being close to 200 nM and … to DCG-IV in both the medial and lateral perforant path than the present study, with the EC 50 for the action of DCG-IV …
Number of citations: 113 www.sciencedirect.com
A Buisson, SP Yu, DW Choi - European Journal of …, 1996 - Wiley Online Library
… (DCG-IV), a selective agonist of the mGluR 2/3 subtype, on excitotoxicity in mouse cortical cell cultures. Addition of DCG-IV to the … However, DCG-IV did not attenuate the slowly triggered …
Number of citations: 89 onlinelibrary.wiley.com
M Yoshino, S Sawada, C Yamamoto, H Kamiya - Neuroscience letters, 1996 - Elsevier
… In this study, we tested whether DCG-IV can affect mossy fiber responses in guinea pig as well, in order to examine the possible existence of group II as well as group III mGluRs on …
Number of citations: 79 www.sciencedirect.com
NA Breakwell, LQ Huang, MJ Rowan… - European journal of …, 1997 - Elsevier
… the effect of DCG-IV, suggesting that the depressant effect of DCG-IV described in this study is not due to activation of metabotropic glutamate receptor group II. Since DCG-IV may also …
Number of citations: 30 www.sciencedirect.com
L Dawson, A Chadha, M Megalou… - British Journal of …, 2000 - Wiley Online Library
… receptor specificity of the effects of DCG-IV, the effects of the … DCG-IV (0.5 nmol). In these experiments, 6 h after 60 min monitoring of the effects of an initial intranigral injection of DCG-IV …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
V Bruno, A Copani, G Battaglia, R Raffaele… - European journal of …, 1994 - Elsevier
… shown that DCG-IV potently acti… 3, DCG-IV is considerably more potent than L-glutamate to inhibit forskolin-stimulated cAMP formation (Hayashi et al., 1993). We now report that DCG-IV …
Number of citations: 166 www.sciencedirect.com
W Morishita, BE Alger - Hippocampus, 2000 - Wiley Online Library
… This carbachol‐induced activity can be reduced by the selective group II mGluR agonist, DCG‐IV, and by DSI. 3) Evoked IPSCs in CA3a, but not in CA1, can be reduced by DCG‐IV; …
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.